"physicochemical properties of 2-bromo-1-N-cyclopropylbenzene-1,4-diamine"
"physicochemical properties of 2-bromo-1-N-cyclopropylbenzene-1,4-diamine"
An In-Depth Technical Guide to the Physicochemical Properties of 2-bromo-1-N-cyclopropylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-1-N-cyclopropylbenzene-1,4-diamine is a substituted aromatic diamine of significant interest in medicinal chemistry and materials science. Its unique structural combination—a brominated phenylenediamine core with an N-cyclopropyl substituent—imparts a distinct set of physicochemical properties that are critical for its application in drug discovery and as a synthetic intermediate. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and data from analogous structures. We will delve into the experimental methodologies for characterization, offering insights into the rationale behind these procedures. All quantitative data is presented in structured tables, and key experimental workflows are visualized to enhance understanding.
Introduction: The Structural and Functional Significance
The molecular architecture of 2-bromo-1-N-cyclopropylbenzene-1,4-diamine features several key functional groups that dictate its chemical behavior and potential applications. The benzene-1,4-diamine scaffold is a common pharmacophore, while the bromine atom and N-cyclopropyl group offer opportunities for further synthetic modification and can influence the molecule's metabolic stability and binding interactions. The amino groups are potent electron-donating groups, activating the aromatic ring towards electrophilic substitution, a property that is crucial for its role as a synthetic building block.[1]
Predicted Physicochemical Properties
Direct experimental data for 2-bromo-1-N-cyclopropylbenzene-1,4-diamine is not extensively available in public literature. However, by analyzing data from structurally related compounds, we can establish a reliable predictive profile.
Molecular and Spectroscopic Data
The fundamental characteristics of a molecule are its formula, weight, and spectral fingerprints. These are foundational for any further experimental work.
| Property | Predicted/Analogous Data | Source |
| Molecular Formula | C₉H₁₁BrN₂ | - |
| Molecular Weight | 227.10 g/mol | - |
| ¹H NMR | Spectral shifts will be influenced by the electron-donating amino groups and the electronegative bromine atom. Protons on the cyclopropyl group will appear as a complex multiplet in the upfield region. Aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. | [2][3] |
| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms. The carbon attached to the bromine will be shifted downfield. Carbons of the cyclopropyl group will appear in the upfield region. | [2][3] |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak [M]⁺ at m/z 227 and [M+2]⁺ at m/z 229. | [2][3] |
| Infrared (IR) Spectroscopy | Characteristic peaks will include N-H stretching vibrations for the primary and secondary amines (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. | [2][3] |
Physical Properties
Physical properties such as melting point, boiling point, and solubility are critical for determining appropriate handling, storage, and formulation conditions.
| Property | Predicted/Analogous Data | Rationale & Comparative Compounds | Source |
| Melting Point | Expected to be a solid at room temperature. | 2-Bromo-benzene-1,4-diamine is a solid. The addition of the cyclopropyl group may slightly alter the crystal packing and melting point. 2-bromo-N,N,N',N'-tetramethyl-benzene-1,4-diamine has a melting point of 35 °C. | [2][3][4] |
| Boiling Point | High, likely >300 °C at atmospheric pressure. | 2-Bromo-benzene-1,4-diamine has a boiling point of 303.7 °C at 760 mmHg. The N-cyclopropyl group will slightly increase the molecular weight and may lead to a marginally higher boiling point. | [4] |
| Solubility | Likely soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | Aromatic amines with alkyl substituents generally show good solubility in organic solvents. The presence of two amino groups may provide some water solubility, but the overall hydrophobic character of the brominated benzene ring and cyclopropyl group will limit it. | [5] |
Chemical Properties
The chemical properties, particularly acidity/basicity (pKa) and lipophilicity (LogP), are fundamental to understanding the compound's behavior in biological systems.
| Property | Predicted/Analogous Data | Rationale & Comparative Compounds | Source |
| pKa (of conjugate acid) | Expected pKa₁ ~4-5, pKa₂ ~1-2 | Phenylenediamines have two basic nitrogen atoms. The pKa of aniline is ~4.6. The electron-withdrawing effect of the bromine atom will decrease the basicity of the adjacent amino group. The N-cyclopropyl group is weakly electron-donating and will slightly increase the basicity of the nitrogen it is attached to. | [6][7][8] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2.5 - 3.5 | This value indicates moderate lipophilicity, which is often desirable for drug candidates. For comparison, 2-Bromo-N1,N1-diethylbenzene-1,4-diamine has a calculated LogP of 2.8775. | [9] |
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness and accuracy of physicochemical data, it is imperative to employ robust, self-validating experimental protocols.
Synthesis and Purification
A plausible synthetic route to 2-bromo-1-N-cyclopropylbenzene-1,4-diamine would involve a multi-step process, likely starting from a commercially available phenylenediamine.
Proposed Synthetic Pathway:
A potential synthesis could involve the protection of one amino group of 2-bromo-1,4-phenylenediamine, followed by N-alkylation with a cyclopropyl-containing electrophile, and subsequent deprotection. A more direct approach could be a palladium-catalyzed Buchwald-Hartwig amination of 1,4-dibromo-2-aminobenzene with cyclopropylamine.
Experimental Workflow: Synthesis and Purification
Caption: Synthetic and purification workflow for 2-bromo-1-N-cyclopropylbenzene-1,4-diamine.
Determination of pKa
The pKa is a critical parameter for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding. Potentiometric titration is a standard and reliable method.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Preparation: A precisely weighed sample of the compound is dissolved in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.
Workflow for pKa Determination
Caption: Experimental workflow for determining pKa by potentiometric titration.
Determination of LogP
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties (ADME). The shake-flask method is the traditional approach.
Experimental Protocol: Shake-Flask Method for LogP Determination
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Equilibration: A solution of the compound is prepared in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other.
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Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
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Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Applications in Drug Discovery and Development
Substituted phenylenediamines are versatile scaffolds in medicinal chemistry. The presence of the bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse compound libraries. The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability and binding affinity. Given these features, 2-bromo-1-N-cyclopropylbenzene-1,4-diamine is a promising starting point for the development of novel therapeutics, potentially in areas such as oncology and infectious diseases where related structures have shown activity.
Conclusion
While direct experimental data for 2-bromo-1-N-cyclopropylbenzene-1,4-diamine remains to be fully elucidated in the public domain, a robust understanding of its physicochemical properties can be established through the analysis of analogous compounds and the application of fundamental chemical principles. This technical guide provides a framework for researchers to approach the synthesis, characterization, and application of this promising molecule. The detailed experimental workflows and predictive data serve as a valuable resource for its use in drug discovery and materials science.
References
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PrepChem.com. (n.d.). Synthesis of 2-Bromo-1,4-diisopropylbenzene. Retrieved from [Link]
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Zieg, H., Pitsch, W., & Koenig, B. (2002). 2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine. ResearchGate. Retrieved from [Link]
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Zieg, H., Pitsch, W., & Koenig, B. (2003). 2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-cyclopropylbenzene. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N1-propylbenzene-1,2-diamine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, cyclopropyl- (CAS 873-49-4). Retrieved from [Link]
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Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
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Stenutz. (n.d.). 2-bromo-1,4-dimethylbenzene. Retrieved from [Link]
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. Retrieved from [Link]
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Chemsrc. (2025, August 25). 2-N-cyclopropylbenzene-1,2-diamine | CAS#:118482-03-4. Retrieved from [Link]
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